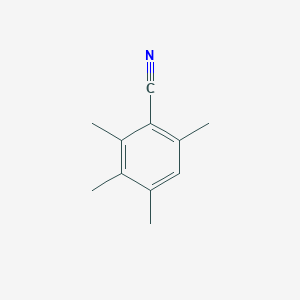
2,3,4,6-Tetramethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetramethylbenzonitrile is an organic compound with the molecular formula C11H13N It is a derivative of benzonitrile, characterized by the presence of four methyl groups attached to the benzene ring at positions 2, 3, 4, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethylbenzonitrile typically involves the nitration of 2,3,4,6-tetramethylbenzene followed by a dehydration process. One common method includes the reaction of 2,3,4,6-tetramethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,6-Tetramethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrile group directs incoming substituents to the meta positions relative to itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.
Major Products:
Oxidation: Tetramethylbenzoic acid derivatives.
Reduction: Tetramethylbenzylamine derivatives.
Substitution: Various substituted tetramethylbenzonitrile derivatives.
Applications De Recherche Scientifique
2,3,4,6-Tetramethylbenzonitrile has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetramethylbenzonitrile largely depends on its chemical reactivity. The nitrile group can participate in various chemical transformations, influencing the compound’s interactions with other molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetramethylbenzonitrile: Similar structure but different substitution pattern.
2,4,6-Trimethylbenzonitrile: Lacks one methyl group compared to 2,3,4,6-Tetramethylbenzonitrile.
Benzonitrile: The parent compound without any methyl substitutions.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of four methyl groups can affect the compound’s steric and electronic characteristics, making it distinct from other benzonitrile derivatives .
Propriétés
Numéro CAS |
64648-35-7 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2,3,4,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-7-5-8(2)11(6-12)10(4)9(7)3/h5H,1-4H3 |
Clé InChI |
RTDYJMVRCUQPLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















